4-(Hydroxymethyl)benzenesulfonamide

Catalog No.
S1521755
CAS No.
67472-44-0
M.F
C7H9NO3S
M. Wt
187.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Hydroxymethyl)benzenesulfonamide

CAS Number

67472-44-0

Product Name

4-(Hydroxymethyl)benzenesulfonamide

IUPAC Name

4-(hydroxymethyl)benzenesulfonamide

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

InChI

InChI=1S/C7H9NO3S/c8-12(10,11)7-3-1-6(5-9)2-4-7/h1-4,9H,5H2,(H2,8,10,11)

InChI Key

UULCVOIRJRJPQS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CO)S(=O)(=O)N

Synonyms

4-Sulfamoylbenzyl Alcohol; 4-(Hydroxymethyl)benzenesulfonamide;

Canonical SMILES

C1=CC(=CC=C1CO)S(=O)(=O)N

4-(Hydroxymethyl)benzenesulfonamide (CAS 67472-44-0) is a highly versatile bifunctional building block characterized by a primary sulfonamide group and a para-substituted hydroxymethyl moiety . Unlike simpler alkyl-substituted analogs, the hydroxymethyl group provides a reactive handle for mild oxidation, esterification, and etherification, making it a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including APJ receptor modulators [1]. Furthermore, it serves as a highly potent, nanomolar-range inhibitor of specific β-carbonic anhydrase (CA) isoforms, offering a distinct binding profile compared to classic aliphatic or heterocyclic sulfonamides [2]. For procurement teams and synthetic chemists, this compound represents an optimal balance of structural stability and synthetic readiness, streamlining multi-step workflows that require precise functionalization at the para position.

Substituting 4-(Hydroxymethyl)benzenesulfonamide with its closest structural analog, p-toluenesulfonamide, fundamentally disrupts synthetic workflows. The inert methyl group of p-toluenesulfonamide requires harsh, low-yield radical halogenation for downstream functionalization, whereas the hydroxymethyl group allows for mild, high-yield oxidation to valuable formyl intermediates using reagents like Dess-Martin periodinane[1]. Similarly, substituting with the fully oxidized analog, Carzenide (4-carboxybenzenesulfonamide), eliminates the ability to perform etherification or mild reductive aminations, severely limiting structure-activity relationship (SAR) explorations . In biochemical applications, relying on standard clinical CA inhibitors like acetazolamide fails to achieve the required binding affinity for specific fungal β-CA isoforms, where the para-hydroxymethyl geometry is critical for optimal active-site engagement [2].

Superior Binding Affinity for Fungal β-Carbonic Anhydrase (CAS2)

In comparative inhibition studies targeting the β-carbonic anhydrase CAS2 from Sordaria macrospora, 4-(Hydroxymethyl)benzenesulfonamide demonstrated exceptional potency, achieving a Ki in the range of 48.1–92.5 nM [1]. In direct contrast, the clinical standard acetazolamide functioned only as a medium-potency inhibitor, with a Ki ranging from 143–857 nM under identical assay conditions[1].

Evidence DimensionEnzyme Inhibition Constant (Ki) for CAS2
Target Compound Data48.1–92.5 nM
Comparator Or BaselineAcetazolamide (143–857 nM)
Quantified DifferenceUp to 3- to 17-fold higher binding affinity for the target compound
ConditionsIn vitro inhibition assay against purified Sordaria macrospora CAS2

Procurement for targeted antifungal development or biocatalytic CO2 capture must prioritize this compound over standard sulfonamides to ensure maximum target engagement at nanomolar concentrations.

Mild Oxidation Suitability for Formyl-Sulfonamide API Intermediates

The synthesis of advanced APJ receptor modulators requires the generation of 4-formylbenzenesulfonamide. 4-(Hydroxymethyl)benzenesulfonamide enables this via a mild oxidation utilizing Dess-Martin periodinane in CH3CN at 80°C for 2 hours, yielding the critical aldehyde intermediate without degrading the sulfonamide moiety[1]. Attempting to generate this aldehyde from the cheaper p-toluenesulfonamide baseline requires aggressive radical bromination followed by hydrolysis, which introduces toxic byproducts and lowers overall step economy .

Evidence DimensionSynthetic Pathway to 4-Formylbenzenesulfonamide
Target Compound DataDirect mild oxidation (Dess-Martin periodinane, 2h, 80°C)
Comparator Or Baselinep-Toluenesulfonamide (Requires multi-step radical halogenation and hydrolysis)
Quantified DifferenceEliminates harsh halogenation steps, improving safety and step economy
ConditionsLaboratory-scale API intermediate synthesis

Selecting the hydroxymethyl derivative directly streamlines the manufacturing of APJ receptor modulators by bypassing hazardous and low-yield radical chemistry.

High-Yield Reversibility from Carboxy Baselines

In synthetic workflows requiring precise oxidation state control, 4-(Hydroxymethyl)benzenesulfonamide can be reliably accessed from 4-carboxybenzenesulfonamide (Carzenide) via borane-THF reduction, achieving an 86% yield at 0–20°C over 12 hours . This high-yield interconversion demonstrates the compound's stability and utility as a tunable redox intermediate, allowing chemists to easily toggle between the alcohol, aldehyde, and carboxylic acid states during complex library synthesis .

Evidence DimensionReduction Yield from Carboxylic Acid
Target Compound Data86% yield via Borane-THF
Comparator Or BaselineCarzenide (Baseline starting material)
Quantified DifferenceHighly efficient conversion to the reactive alcohol
ConditionsBorane-THF in tetrahydrofuran at 0 - 20°C for 12h

Provides synthetic procurement teams with a reliable, high-yielding node in redox-dependent SAR campaigns, ensuring minimal material loss during derivatization.

Synthesis of APJ Receptor Modulators for Pulmonary Arterial Hypertension

Because it undergoes clean, mild oxidation to 4-formylbenzenesulfonamide, this compound is the preferred starting material for synthesizing advanced APJ receptor modulators. It avoids the harsh reaction conditions required by methyl-substituted analogs, ensuring high purity of the intermediate required for cardiovascular drug development[1].

Development of Isoform-Specific Fungal β-Carbonic Anhydrase Inhibitors

With a Ki in the 48.1–92.5 nM range against Sordaria macrospora CAS2, this compound is highly suited for research into novel antifungals or agricultural fungicides. It significantly outperforms classic clinical inhibitors like acetazolamide, making it the ideal candidate for targeting pathogenic fungal CA isoforms [2].

Biocatalytic CO2 Sequestration Systems

Fungal β-carbonic anhydrases are being investigated for robust, environmental CO2 capture processes. The high-affinity binding of 4-(Hydroxymethyl)benzenesulfonamide makes it an essential tool compound for modulating, stabilizing, or studying these enzymes in engineered sequestration matrices [2].

XLogP3

-0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

187.03031432 g/mol

Monoisotopic Mass

187.03031432 g/mol

Heavy Atom Count

12

UNII

7TZ9W97FYX

Wikipedia

4-(hydroxymethyl)benzenesulfonamide

Dates

Last modified: 08-15-2023

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